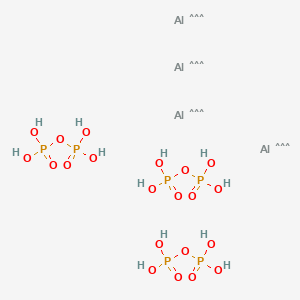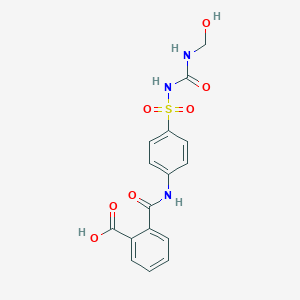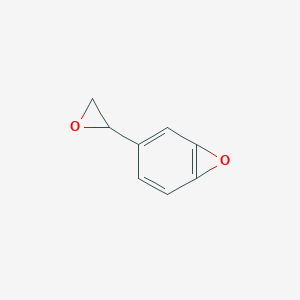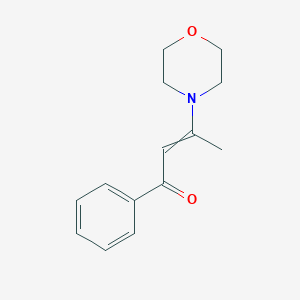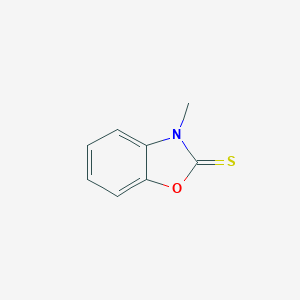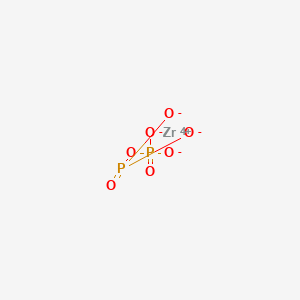
焦磷酸锆
概述
描述
Zirconium pyrophosphate is an inorganic compound with the chemical formula ZrP₂O₇. It is a member of the zirconium phosphate family and is known for its unique structural and chemical properties. This compound is characterized by its high thermal stability, ion-exchange capabilities, and catalytic properties, making it valuable in various scientific and industrial applications.
科学研究应用
Zirconium pyrophosphate has a wide range of applications in scientific research, including:
Biology: It is explored for its potential in drug delivery systems due to its ion-exchange capabilities and biocompatibility.
Medicine: It is investigated for its use in medical imaging and as a component in bone graft materials.
作用机制
Target of Action
Zirconium pyrophosphate (ZrP₂O₇) is an inorganic layered nanomaterial that primarily targets chemical reactions as a catalyst . It is currently being investigated as a catalyst support for transition metal-based electrocatalysts for the oxygen evolution reaction (OER) . It also targets the synthesis of various β-amino carbonyls via a one-pot-three-component condensation of aldehydes, ketones, and amines .
Mode of Action
Zirconium pyrophosphate interacts with its targets by facilitating and accelerating chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the rate of the reaction . In the case of the oxygen evolution reaction, it supports transition metal-based electrocatalysts . For the synthesis of β-amino carbonyls, it enables the condensation of aldehydes, ketones, and amines .
Biochemical Pathways
Zirconium pyrophosphate affects the biochemical pathways involved in the reactions it catalyzes. In the oxygen evolution reaction, it facilitates the conversion of water into oxygen, protons, and electrons . In the synthesis of β-amino carbonyls, it enables the formation of carbon-carbon bonds, which are crucial in organic chemistry .
Pharmacokinetics
Its impact on bioavailability would be related to its ability to facilitate and accelerate chemical reactions .
Result of Action
The result of zirconium pyrophosphate’s action is the facilitation and acceleration of chemical reactions. In the oxygen evolution reaction, it supports the production of oxygen, protons, and electrons . In the synthesis of β-amino carbonyls, it enables the formation of these compounds through the condensation of aldehydes, ketones, and amines .
Action Environment
The action of zirconium pyrophosphate can be influenced by environmental factors such as temperature and pH. For instance, mesoporous zirconium phosphate pyrophosphate shows excellent potential as a catalyst at elevated temperatures due to the high thermal stability of the acid group present on its surface . The efficiency of zirconium pyrophosphate as a catalyst can also be affected by the solvent used in the reaction .
生化分析
Biochemical Properties
It has been used as a catalyst in the synthesis of various β-amino carbonyls via a one-pot-three-component condensation of aldehydes, ketones, and amines
Molecular Mechanism
It is known that zirconium pyrophosphate can act as a catalyst in certain reactions
Temporal Effects in Laboratory Settings
Zirconium pyrophosphate has been shown to be stable at high temperatures and in high concentrations of nitric acid
准备方法
Synthetic Routes and Reaction Conditions: Zirconium pyrophosphate can be synthesized through several methods. One common approach involves the co-precipitation method, where zirconyl chloride is reacted with phosphoric acid under controlled conditions. The reaction typically occurs at elevated temperatures, around 60°C, and involves the gradual addition of zirconyl chloride to a solution containing polyvinylpyrrolidone (PVP) to enhance the formation of nanostructured zirconium pyrophosphate .
Industrial Production Methods: In industrial settings, zirconium pyrophosphate is often produced by calcining zirconium phosphite diphosphonate at high temperatures, typically around 600°C. This process results in the formation of mesoporous zirconium phosphate-pyrophosphate with a specific composition .
化学反应分析
Types of Reactions: Zirconium pyrophosphate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, particularly in the presence of transition metals.
Reduction: It can participate in reduction reactions, often involving hydrogen or other reducing agents.
Substitution: It can undergo ion-exchange reactions, where its phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Reduction: Hydrogen gas or other reducing agents are commonly used in reduction reactions.
Substitution: Ion-exchange reactions typically involve solutions containing the desired anions.
Major Products Formed:
Oxidation: Oxygen gas is a common product in OER.
Reduction: Reduced metal species or hydrogenated products.
Substitution: New anionic species replacing the phosphate groups.
相似化合物的比较
Zirconium phosphate (Zr(HPO₄)₂·H₂O): Known for its layered structure and ion-exchange properties.
Zirconium organophosphonates: These compounds combine zirconium with organic phosphonic linkages, offering enhanced thermal stability and catalytic properties.
Uniqueness: Zirconium pyrophosphate stands out due to its high thermal stability and mesoporous structure, which provide a large surface area for catalytic reactions. Its ability to undergo ion-exchange reactions and its catalytic efficiency in organic transformations make it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
phosphonato phosphate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.Zr/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMQJHXKZCSMQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7P2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159484 | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-97-4 | |
| Record name | Zirconium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RTA4YS7BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
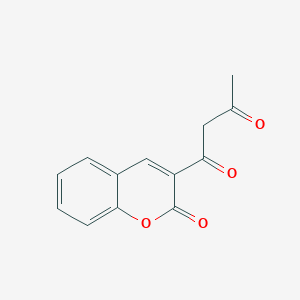

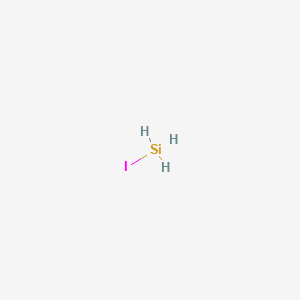
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
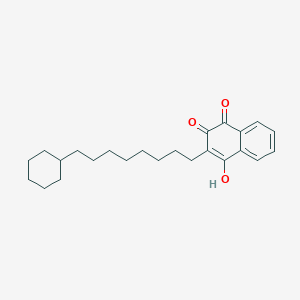
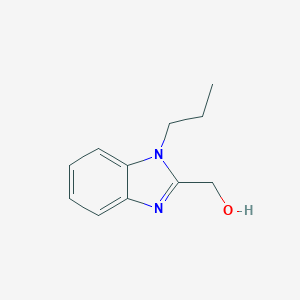
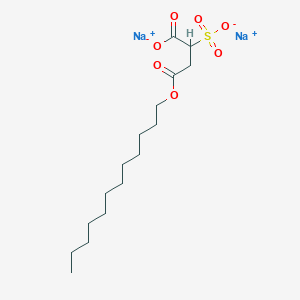
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
